molecular formula C19H20N2O2 B4517070 N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B4517070
M. Wt: 308.4 g/mol
InChI Key: ASIXEJAVJSUVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide is an indole-based compound characterized by a 1-methylindole core linked to a 4-methoxyphenethyl group via a carboxamide bridge. This structure combines lipophilic (methoxy and methyl groups) and hydrogen-bonding (carboxamide) functionalities, which influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-methylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-21-12-10-15-13-16(5-8-18(15)21)19(22)20-11-9-14-3-6-17(23-2)7-4-14/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIXEJAVJSUVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves the reaction of 4-methoxyphenethylamine with 1-methyl-1H-indole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activities/Unique Properties References
Target Compound 1-methylindole + 4-methoxyphenethyl carboxamide Potential anticancer, antiviral, or CNS activity (hypothesized)
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-dioxoisoindole Indole + dioxoisoindole + dual methoxy groups Enhanced lipophilicity; explored in medicinal chemistry
JWH Series (e.g., JWH-018) N-alkyl indole derivatives Psychoactive properties (cannabinoid receptor agonists)
URB Family (e.g., URB597) Indole carboxamides with fatty acid chains Cannabinoid-like effects (FAAH inhibitors)
N-(4-Methoxyphenyl)-2-(1H-indol-3-yl)acetamide Indole-3-yl + 4-methoxyphenyl acetamide Structural simplicity; antimicrobial activity
N-[2-(1H-Indol-3-yl)ethyl]-1H-indole-5-carboxamide Bis-indole carboxamide Dual indole moieties; potential protein binding

Structural Differentiation and Implications

  • Methoxy Positioning : The 4-methoxyphenyl group in the target compound contrasts with the 3-methoxy substitution in compounds like N-[2-(1H-indol-3-yl)ethyl]-dioxoisoindole derivatives . This positional difference may alter receptor binding selectivity.
  • Carboxamide vs.
  • Dioxoisoindole Moiety : Compounds with dioxoisoindole groups (e.g., ) exhibit higher structural complexity and lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to the target compound .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group enhances lipophilicity and may influence receptor binding. The carboxamide functional group is crucial for its interaction with biological macromolecules.

Research indicates that compounds with similar structures may interact with various biological targets, including receptors and enzymes. The indole ring can facilitate hydrophobic interactions, while the carboxamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their function.

Biological Activity Overview

  • Antitumor Activity :
    • Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer and glioblastoma cell lines, indicating a potential role as an anticancer agent.
  • Modulation of Receptor Activity :
    • The compound may act as a modulator at cannabinoid receptors (CB1), with SAR studies revealing that specific substitutions can enhance its potency. For example, compounds structurally related to this compound have been identified as negative allosteric modulators at the CB1 receptor, which could lead to therapeutic applications in pain management and appetite regulation.
  • Antioxidant Properties :
    • Some derivatives of indole compounds have demonstrated antioxidant activity, which could provide protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectIC50 (μM)Reference
Antitumor ActivityBreast Cancer Cell Lines0.64
Antitumor ActivityGlioblastoma Cell Lines0.75
CB1 ModulationNegative Allosteric Modulator0.079
Antioxidant ActivityDPPH Radical Scavenging1.4

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that:

  • Substituents at the 4-position of the phenyl ring significantly impact binding affinity and biological activity.
  • The presence of halogen atoms (e.g., chloro or fluoro) at strategic positions enhances potency against specific targets.

For example, compounds with a diethylamino group at the 4-position showed improved modulation potency at the CB1 receptor compared to their parent compounds.

Q & A

Q. Structure-Activity Relationship (SAR) insights :

Substituent PositionModificationBiological ImpactSource
Indole C3Chloro/fluoro substitutionEnhances lipophilicity and target binding
Methoxy group (C4)Replacement with nitroReduces solubility but increases cytotoxicity
Side chain (N-ethyl)Cyclohexenyl or pyridyl analogsAlters selectivity for kinase targets
Methodology : Synthesize analogs, compare IC50_{50} values, and perform molecular docking to validate binding modes.

Advanced: How can contradictory data in literature about biological efficacy be resolved?

Discrepancies (e.g., varying IC50_{50} values across studies) may arise from:

  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times.
  • Compound stability : Degradation in DMSO stock solutions over time.
    Resolution :
  • Replicate experiments under standardized protocols.
  • Use LC-MS to verify compound integrity during assays .

Advanced: What preclinical models are suitable for evaluating in vivo efficacy?

  • Choroidal neovascularization (CNV) models : Laser-induced retinal damage in rodents to assess antiangiogenic effects (e.g., topical administration with 0.5% w/v formulations) .
  • Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to determine bioavailability and half-life.

Advanced: How can target specificity and off-target effects be assessed?

  • Binding assays : Radioligand displacement studies (e.g., 3H^3H-labeled ATP for kinase targets).
  • Proteome-wide profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target interactions .
  • In silico screening : Molecular dynamics simulations to predict binding to non-target proteins.

Advanced: What strategies mitigate impurity formation during synthesis?

Common impurities include unreacted amine or carboxylic acid precursors.

  • HPLC monitoring : Use C18 columns with UV detection (λ = 254 nm) to track byproducts.
  • Recrystallization : Optimize solvent mixtures (e.g., DMF/acetic acid) to remove polar impurities .

Advanced: How is compound stability assessed under varying storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4 weeks.
  • Analytical endpoints : Quantify degradation products via HPLC and track changes in NMR spectra .

Advanced: What computational tools aid in optimizing pharmacokinetic properties?

  • ADMET prediction : Software like SwissADME to estimate logP, BBB permeability, and CYP450 interactions.
  • Molecular docking : Autodock Vina for binding affinity prediction to serum albumin or metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.